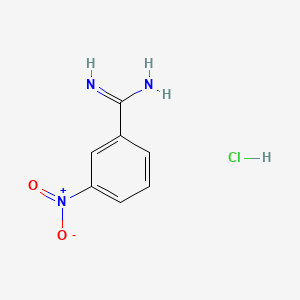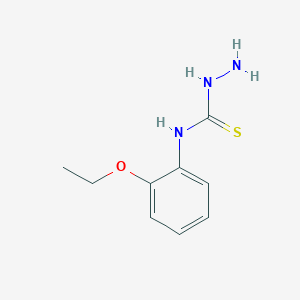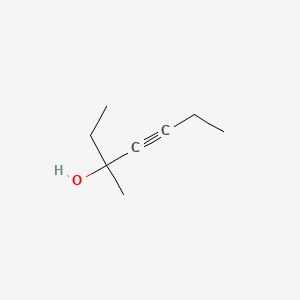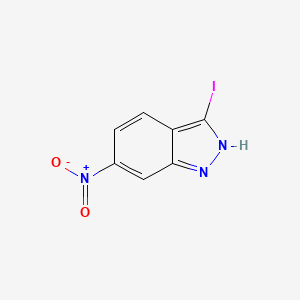
3,5,6-Trifluoropyridin-2-amine
Vue d'ensemble
Description
3,5,6-Trifluoropyridin-2-amine is a chemical compound that consists of a pyridine ring with three fluorine atoms and one amine group . It has a molecular weight of 148.09 g/mol . The IUPAC name for this compound is 3,5,6-trifluoro-2-pyridinylamine .
Molecular Structure Analysis
The molecular formula of 3,5,6-Trifluoropyridin-2-amine is C5H3F3N2 . The InChI code for this compound is 1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .
Physical And Chemical Properties Analysis
3,5,6-Trifluoropyridin-2-amine is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .
Applications De Recherche Scientifique
Pharmacology
In pharmacology, 3,5,6-Trifluoropyridin-2-amine is utilized as a building block for the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents .
Material Science
This compound plays a role in material science, especially in the development of advanced materials with unique properties such as high thermal stability and chemical resistance. Its incorporation into polymers can potentially lead to the creation of new materials with enhanced performance .
Chemical Synthesis
3,5,6-Trifluoropyridin-2-amine: is a key intermediate in chemical synthesis. It is used to introduce the trifluoromethyl group into more complex molecules, which is a common modification in the development of agrochemicals, pharmaceuticals, and organic materials .
Agriculture
In the agricultural sector, derivatives of trifluoromethylpyridines, which include 3,5,6-Trifluoropyridin-2-amine , are used as structural motifs in active agrochemical ingredients. They are crucial in the protection of crops from pests and diseases .
Environmental Science
Environmental science benefits from the use of 3,5,6-Trifluoropyridin-2-amine in the study of pollutant degradation pathways. It helps in understanding the environmental fate of certain chemicals and their breakdown products .
Analytical Chemistry
Analytical chemists employ 3,5,6-Trifluoropyridin-2-amine as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating methods .
Biochemistry
In biochemistry, 3,5,6-Trifluoropyridin-2-amine is used in the synthesis of biochemical reagents. It can be used to modify proteins or nucleic acids, aiding in the study of biological systems and processes .
Industrial Applications
Industrially, 3,5,6-Trifluoropyridin-2-amine is involved in the synthesis of performance chemicals. These chemicals find applications in a variety of industries, including electronics, automotive, and aerospace, where they contribute to the manufacturing of high-performance products .
Safety and Hazards
The safety information available indicates that 3,5,6-Trifluoropyridin-2-amine may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
3,5,6-trifluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEJHBNYXQTAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500777 | |
| Record name | 3,5,6-Trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3534-50-7 | |
| Record name | 3,5,6-Trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)






![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)




